Physicochemical properties of (1-phenyl-1H-pyrazol-4-yl)acetonitrile
Physicochemical properties of (1-phenyl-1H-pyrazol-4-yl)acetonitrile
An In-Depth Technical Guide to the Physicochemical Properties of (1-phenyl-1H-pyrazol-4-yl)acetonitrile
Abstract
(1-phenyl-1H-pyrazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a central pyrazole ring substituted with a phenyl group at the N1 position and an acetonitrile group at the C4 position. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The pyrazole nucleus is a prominent feature in numerous approved pharmaceuticals, valued for its metabolic stability and versatile chemical functionality. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral characteristics, and reactivity of (1-phenyl-1H-pyrazol-4-yl)acetonitrile, offering critical insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The unique arrangement of the phenyl, pyrazole, and acetonitrile moieties endows this molecule with a specific set of properties that are crucial for its handling, reactivity, and behavior in biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its properties from computational predictions and data from closely related analogs.
Table 1: Physicochemical and Identification Data
| Property | Value / Data | Source / Comment |
|---|---|---|
| IUPAC Name | 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile | --- |
| CAS Number | 51412-23-8 | [1] |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Predicted XlogP | 1.5 | PubChem[2] |
| Melting Point | Data not available. Related pyrazoles exhibit a wide range (154-259 °C).[3] | Highly dependent on crystal lattice energy. |
| Boiling Point | Data not available. High value expected due to polarity and MW. | Analog (4-amino-1-phenyl-pyrazole) has a BP of ~304 °C.[4] |
| Water Solubility | Low. Predicted LogP suggests preference for lipophilic environments. | Analog (4-amino-1-phenyl-pyrazole) is ~3.40e-2 g/L.[4] |
| Appearance | Expected to be a white to off-white solid at room temperature. | Based on similar pyrazole derivatives.[5][6] |
Expert Insights: Lipophilicity and Drug Development The predicted octanol-water partition coefficient (XlogP) of 1.5 indicates a balanced character, suggesting the molecule can effectively partition between aqueous and lipid environments.[2] This is a desirable trait in drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. A moderately lipophilic nature allows for sufficient membrane permeability to reach intracellular targets without being so high as to cause poor aqueous solubility or non-specific binding.
Synthesis and Mechanistic Considerations
The synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile can be approached through several established methods for pyrazole functionalization. A common and effective strategy involves the formylation of a 1-phenyl-1H-pyrazole precursor, followed by conversion of the resulting aldehyde into a nitrile.
Proposed Synthetic Workflow
A robust method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8] This electrophilic substitution reaction is well-suited for electron-rich heterocyclic systems like pyrazole. The subsequent conversion of the aldehyde to a nitrile can be achieved through various standard procedures, such as reaction with hydroxylamine followed by dehydration.
Caption: Synthetic pathway for (1-phenyl-1H-pyrazol-4-yl)acetonitrile.
Experimental Protocol: Synthesis of (1-phenyl-1H-pyrazole-4-yl)acetonitrile
Materials: 1-phenyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Hydroxylamine hydrochloride, Sodium acetate, Acetic anhydride, Dichloromethane (DCM), Ethyl acetate, Hexane.
Part A: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-Dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Causality Explanation: This exothermic reaction forms the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active agent for formylation. Pre-forming the reagent at low temperature ensures controlled reaction and safety.
-
-
Formylation: Dissolve 1-phenyl-1H-pyrazole in DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it slowly onto crushed ice containing sodium carbonate to neutralize the acid.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.[7]
Part B: Synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile (Final Product)
-
Oxime Formation: Dissolve the intermediate aldehyde from Part A in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours.
-
Causality Explanation: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then condenses with the aldehyde to form the corresponding aldoxime.
-
-
Dehydration to Nitrile: Cool the mixture and remove the solvent under reduced pressure. To the crude oxime, add acetic anhydride and heat gently (e.g., 80-100°C) for 1-2 hours.
-
Causality Explanation: Acetic anhydride is an effective dehydrating agent that eliminates a molecule of water from the oxime to form the nitrile functional group.
-
-
Final Workup and Purification: Pour the reaction mixture into cold water to hydrolyze excess acetic anhydride. Extract the product with a suitable organic solvent like dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure (1-phenyl-1H-pyrazol-4-yl)acetonitrile.
Spectral Analysis and Structural Elucidation
The structure of the title compound can be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons on the pyrazole ring will appear as singlets, typically in the δ 7.5-8.5 ppm region. The phenyl group protons will appear as multiplets between δ 7.2-7.8 ppm. The methylene (-CH₂-) protons adjacent to the nitrile group will present as a characteristic singlet, likely in the δ 3.8-4.2 ppm range.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the nitrile carbon (C≡N) around δ 115-120 ppm. The methylene carbon will be found further upfield. The aromatic carbons of the phenyl and pyrazole rings will resonate in the δ 110-150 ppm region.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key evidence for the functional groups. A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[10] Other characteristic bands include C=N and C=C stretching vibrations from the pyrazole and phenyl rings around 1450-1600 cm⁻¹.[10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a prominent molecular ion (M⁺) peak at m/z = 183, corresponding to the molecular weight of the compound.[2]
Chemical Reactivity and Potential Applications
The reactivity of (1-phenyl-1H-pyrazol-4-yl)acetonitrile is governed by its three primary functional components: the pyrazole ring, the nitrile group, and the adjacent methylene bridge.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable, resistant to mild oxidation and reduction.[8] It can undergo electrophilic substitution, although the existing substituents will direct the position of further functionalization.
-
Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine, providing a key handle for further derivatization.
-
Methylene Bridge: The protons on the methylene carbon are weakly acidic and can be deprotonated by a strong base, allowing for alkylation or other reactions at this position.
Significance in Drug Discovery
The pyrazole core is a privileged scaffold in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory), Rimonabant, and various developmental agents.[3][11] Derivatives of phenyl-pyrazole structures have demonstrated a wide spectrum of biological activities.
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties.[12]
-
Anticancer: The scaffold has been used to develop compounds with antiproliferative activity against various cancer cell lines.[13][14]
-
Antimicrobial: Significant antibacterial and antifungal activities have been reported for novel pyrazole compounds.[15][16]
The title compound serves as a valuable intermediate, allowing for the introduction of diverse functionalities through modification of the nitrile group. This versatility makes it an attractive starting point for constructing libraries of novel compounds for high-throughput screening.
Caption: Role of the core scaffold in generating diverse bioactive molecules.
Conclusion
(1-phenyl-1H-pyrazol-4-yl)acetonitrile is a chemically versatile and synthetically accessible molecule. Its balanced physicochemical properties and the proven biological relevance of its core pyrazole structure make it a compound of high value for researchers in drug discovery and materials science. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential, serving as a critical resource for its effective utilization in the laboratory.
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